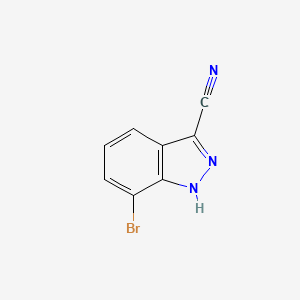

7-bromo-1H-indazole-3-carbonitrile

Descripción general

Descripción

7-bromo-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 7th position and a cyano group at the 3rd position makes this compound particularly interesting for various chemical and biological applications.

Mecanismo De Acción

Target of Action

The primary target of 7-bromo-1H-indazole-3-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes. The compound inhibits the NADPH oxidase activity of nNOS .

Mode of Action

This compound interacts with its target, NOS, by inhibiting its activity . This inhibition prevents the production of nitric oxide, leading to changes in the cellular environment.

Análisis Bioquímico

Biochemical Properties

7-Bromo-1H-indazole-3-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), which are involved in key cellular processes . The interaction with PI3K, for instance, inhibits the enzyme’s activity, leading to a reduction in cell proliferation and survival signals. Similarly, the inhibition of COX-2 by this compound results in decreased production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways such as the PI3K/Akt pathway . This disruption leads to a decrease in cell survival and proliferation. Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis . In non-cancerous cells, it has been noted to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to the active sites of target enzymes, such as PI3K and COX-2, thereby inhibiting their activity . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions result in the observed biochemical and cellular effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro have demonstrated that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling pathways and gene expression . In vivo studies have also indicated that the compound can have lasting effects on cellular function, particularly in cancer models where it continues to inhibit tumor growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and reduce tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. The compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and reduced energy production . Additionally, it can affect the levels of various metabolites, such as glucose and lactate, by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s potential to influence cellular metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability, which can affect its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with target enzymes and proteins . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of this compound can significantly influence its biochemical and cellular effects, highlighting the importance of understanding its localization for optimizing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-indazole-3-carbonitrile typically involves the bromination of 1H-indazole-3-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions . Another approach involves the use of bromine in acetic acid as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

7-bromo-1H-indazole-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of 7-azido-1H-indazole-3-carbonitrile or 7-thiocyanato-1H-indazole-3-carbonitrile.

Reduction: Formation of 7-bromo-1H-indazole-3-amine.

Oxidation: Formation of various oxidized indazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 7-bromo-1H-indazole-3-carbonitrile is in pharmaceutical development . This compound has been identified as a potential inhibitor of nitric oxide synthase (NOS), making it a candidate for drug development aimed at treating inflammatory diseases. The inhibition of NOS is crucial because excessive nitric oxide production is linked to various pathological conditions, including chronic inflammation and pain .

Key Findings:

- Inhibition Mechanism : Research indicates that the presence of the bromine atom enhances the inhibitory effects on NOS compared to other indazole derivatives. This specificity may lead to more effective treatments for conditions such as arthritis and cardiovascular diseases .

- Anticancer Properties : Indazole derivatives, including this compound, have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. Ongoing studies are exploring their mechanisms of action and potential therapeutic applications .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for investigating enzyme inhibition and receptor binding. Its role in elucidating biological pathways is significant for identifying new therapeutic targets.

Applications in Biochemical Studies:

- Enzyme Inhibition : The compound has been used to study its effects on various enzymes involved in metabolic pathways, providing insights into drug design .

- Receptor Binding Studies : Interaction studies with biological targets reveal how modifications to the indazole structure influence binding affinity and inhibitory potency .

Material Science

The compound is also explored within the field of material science , particularly for its properties in creating advanced materials such as polymers and coatings.

Material Properties:

- Chemical Stability : Its chemical structure allows for enhanced stability in various environmental conditions, making it suitable for applications requiring durable materials .

- Functionalization : The carbonitrile group can be utilized for further chemical modifications, enabling the design of materials with specific functionalities .

Agricultural Chemistry

In agricultural chemistry, this compound is investigated for its potential use in formulating agrochemicals. Its properties may enhance the efficacy of pesticides and herbicides through improved stability and activity against target pests.

Analytical Chemistry

The compound is utilized as a standard in analytical chemistry, particularly in chromatographic methods. It aids researchers in quantifying complex mixtures and analyzing various samples effectively.

Analytical Applications:

Comparación Con Compuestos Similares

Similar Compounds

- 7-bromo-1H-indazole-3-carboxylic acid

- 7-bromo-1H-indazole-3-amine

- 7-chloro-1H-indazole-3-carbonitrile

Uniqueness

7-bromo-1H-indazole-3-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Actividad Biológica

7-Bromo-1H-indazole-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by detailed research findings and data tables.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C_8H_6BrN_3

- Molecular Weight: Approximately 222.05 g/mol

- Functional Groups: Bromine at the 7-position and a cyano group at the 3-position.

The compound belongs to the indazole family, characterized by its bicyclic structure comprising a benzene ring fused to a pyrazole ring. The unique combination of bromine and cyano groups enhances its reactivity and biological activity compared to other indazole derivatives .

Target Enzymes

The primary biological target of this compound is nitric oxide synthase (NOS) . NOS is crucial for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. The compound inhibits NOS activity, which can have therapeutic implications in conditions related to nitric oxide dysregulation .

Cellular Effects

Research indicates that this compound induces apoptosis in cancer cells by disrupting key signaling pathways, particularly the PI3K/Akt pathway. This disruption leads to the inhibition of cell proliferation and promotes programmed cell death .

Biological Activity Summary

The biological activities of this compound include:

- Anticancer Activity: Induces apoptosis in various cancer cell lines.

- Anti-inflammatory Effects: Inhibits NOS, potentially reducing inflammation.

- Antimicrobial Properties: Exhibits activity against certain bacterial strains.

Table 1: Biological Activity Overview

Case Study: Antimicrobial Activity

In a study focusing on antimicrobial properties, this compound demonstrated significant bactericidal action against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM. The compound's mechanism involved inhibition of protein synthesis and nucleic acid production, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is essential to compare it with other indazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-1H-indazole | Bromine at 3-position | Less potent as an inhibitor compared to 7-bromo |

| 5-Fluoro-1H-indazole | Fluorine at 5-position | Different reactivity profile |

| 7-Nitro-1H-indazole | Nitro group at 7-position | Stronger biological activity against specific targets |

| Methyl 7-bromo-1H-indazole-5-carboxylate | Carboxylate group at 5-position | Potentially more soluble and bioavailable |

The presence of both bromine and cyano groups in this compound contributes to its enhanced biological activity compared to these similar compounds .

Propiedades

IUPAC Name |

7-bromo-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFNEIKLRWSDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.